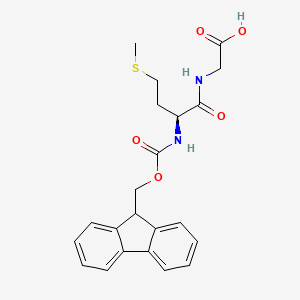

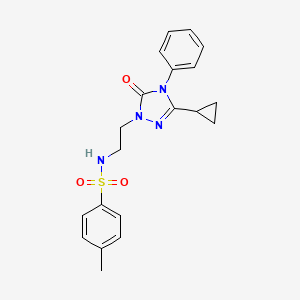

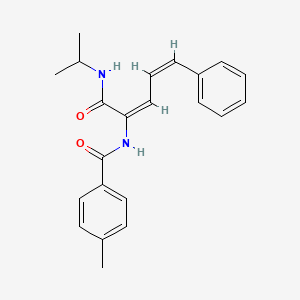

N-(4-methoxyphenyl)-2-(piperazin-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of “N-(4-methoxyphenyl)-2-(piperazin-1-yl)acetamide” is not explicitly mentioned in the search results .Molecular Structure Analysis

The molecular structure of “N-(4-methoxyphenyl)-2-(piperazin-1-yl)acetamide” is not provided in the search results .Chemical Reactions Analysis

The chemical reactions involving “N-(4-methoxyphenyl)-2-(piperazin-1-yl)acetamide” are not specified in the search results .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methoxyphenyl)-2-(piperazin-1-yl)acetamide” are not outlined in the search results .Applications De Recherche Scientifique

Memory Enhancement Potential

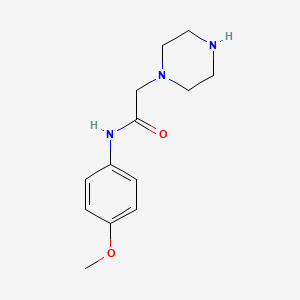

N-(4-methoxyphenyl)-2-(piperazin-1-yl)acetamide and its derivatives have been studied for their potential to enhance memory. A study synthesized a related compound and tested its effects on memory in mice, showing positive results in memory enhancement as measured by a swimming maze test (Li Ming-zhu, 2008).

Anticancer Activity

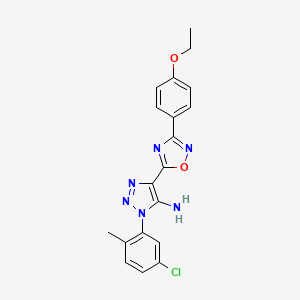

The compound and its derivatives have shown promising anticancer activity. Research on 1-phenyl-4-substituted phthalazine derivatives, including N-(4-methoxyphenyl)-2-((4-phenylphthalazin-1-yl)thio)acetamide, revealed significant antitumor activities against human esophageal cancer cells (Jingchao Xin et al., 2018).

Radiotracer Potential

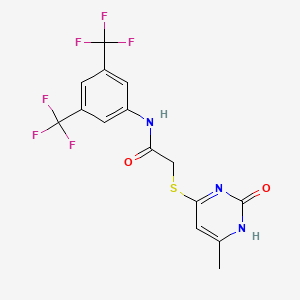

N-[4-[4-(2-[11C]methoxyphenyl)piperazin-1-yl]butyl]benzo[b]thiophene-2-carboxamide, a similar compound, was synthesized for potential use as a radiotracer in PET imaging. Preliminary evaluations in rat brains indicated selectivity for D3 receptors, although further studies in primates did not support its effectiveness (B. Kuhnast et al., 2006).

Anticonvulsant Activity

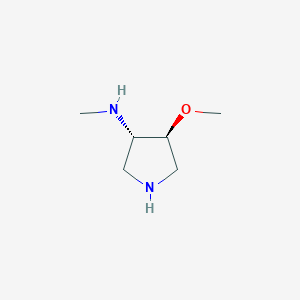

Research into new amides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid, including compounds similar to N-(4-methoxyphenyl)-2-(piperazin-1-yl)acetamide, demonstrated anticonvulsant activity in animal models of epilepsy (J. Obniska et al., 2015).

Tocolytic Activity

A study on 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide, closely related to the compound , found it to significantly inhibit uterine muscle contractions in non-pregnant rats, suggesting tocolytic potential (Okunrobo O. Lucky et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-2-piperazin-1-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c1-18-12-4-2-11(3-5-12)15-13(17)10-16-8-6-14-7-9-16/h2-5,14H,6-10H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPPCTGHRBBILJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

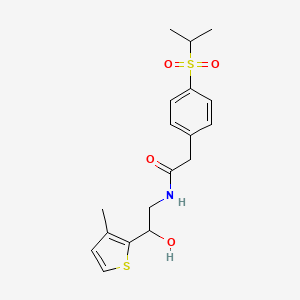

![1-benzyl-6-fluoro-3-[(3-methylphenyl)sulfonyl]-7-(4-methylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2436826.png)

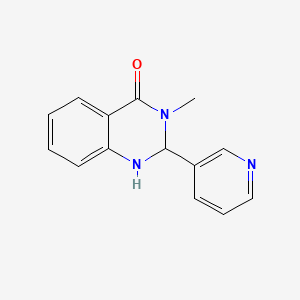

![1-(4-chlorophenyl)-5-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2436837.png)

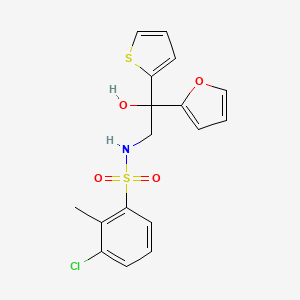

![N-(3-chlorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2436846.png)